

An In-depth Technical Guide to Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-bromohexanoate

Cat. No.: B076898

[Get Quote](#)

CAS Number: 14273-90-6

This technical guide provides a comprehensive overview of **Methyl 6-bromohexanoate**, a versatile bifunctional molecule utilized in various fields of chemical synthesis, with a particular focus on its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Core Chemical Properties

Methyl 6-bromohexanoate is a linear ester bearing a terminal bromine atom. This structure imparts dual reactivity, allowing it to participate in reactions as both an electrophile at the bromine-bearing carbon and as a nucleophile or electrophile at the ester moiety. It is a colorless to pale yellow liquid under standard conditions.[1][2][3]

Physical and Chemical Data

The key physical and chemical properties of **Methyl 6-bromohexanoate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₃ BrO ₂	[4][5][6][7]
Molecular Weight	209.08 g/mol	[4][5][6][7]
CAS Number	14273-90-6	[4][5][6][8]
Appearance	Clear colorless to pale yellow liquid	[1][2]
Boiling Point	150 °C at 50 mmHg	[1][3]
Flash Point	106.8 °C	[1][3]
Density	1.316 g/cm ³	[1]
Refractive Index	1.459	[1]
Purity	>98.0% (GC)	
Storage Temperature	Room Temperature, Sealed in dry conditions	[1][9]
InChI Key	KYLVAMSNNZMHSX-UHFFFAOYSA-N	[8]
SMILES	COC(=O)CCCCCBr	[10]

Synthesis and Reactivity

Methyl 6-bromohexanoate is typically synthesized from 6-bromohexanoic acid via Fischer esterification. The terminal bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions, which is a key feature for its use as a chemical linker.

Experimental Synthesis Protocols

Two common laboratory-scale synthesis methods are detailed below.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This method employs concentrated sulfuric acid as a catalyst for the esterification of 6-bromohexanoic acid with methanol.

- Reactants:

- 6-bromohexanoic acid (22 g, 0.11 mol)
- Methanol (50 mL)
- Concentrated Sulfuric Acid (3 mL)

- Procedure:

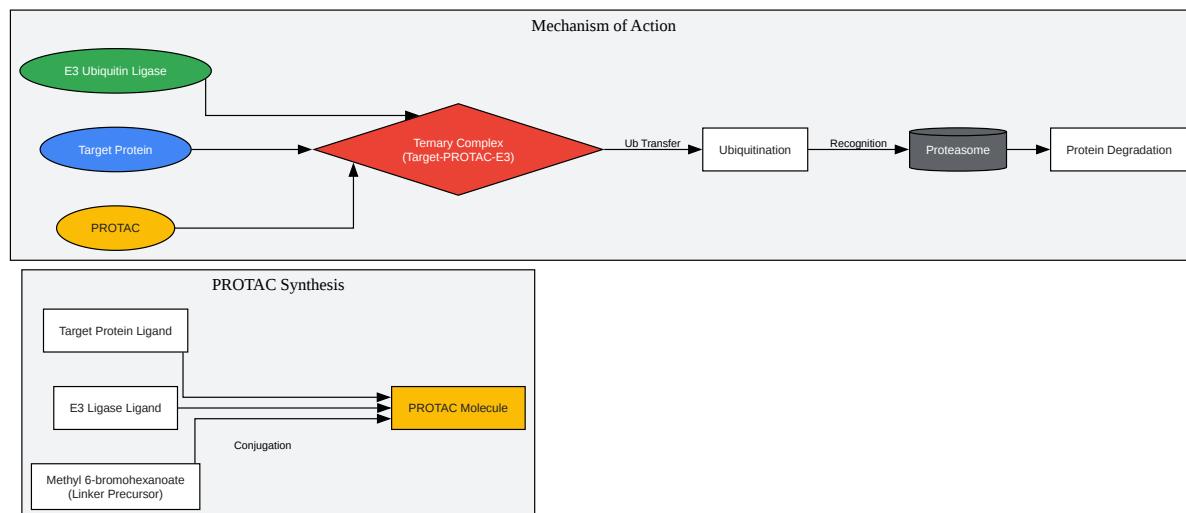
- Combine 6-bromohexanoic acid, methanol, and concentrated sulfuric acid in a 100 mL flask.
- Reflux the mixture for 3 hours.[11]
- After reflux, remove the excess methanol by distillation.[11]
- To the residue, add 100 mL of water and 100 mL of chloroform.[11]
- Extract the aqueous layer with several 50 mL portions of chloroform.
- Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by water.[11]
- Dry the chloroform solution over magnesium sulfate.[11]
- Remove the chloroform by rotary evaporation.[11]
- The crude product is then purified by vacuum distillation to yield **Methyl 6-bromohexanoate** (yield >90%).[11]

Protocol 2: Hydrogen Chloride Catalyzed Esterification

This alternative method utilizes hydrogen chloride gas to catalyze the esterification.

- Reactants:

- 6-bromohexanoic acid (5.01 g, 25.7 mmol)
- Methanol (250 mL)
- Hydrogen Chloride gas
- Procedure:
 - Dissolve 6-bromohexanoic acid in methanol in a suitable reaction vessel.
 - Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.[4]
 - Stir the reaction mixture at 15-25°C for 3 hours.[4]
 - Upon completion, remove the solvent by concentration under reduced pressure.[4]
 - The resulting yellow oily product is **Methyl 6-bromohexanoate** (yield 90%).[4]


Applications in Research and Drug Development

Methyl 6-bromohexanoate serves as a crucial intermediate in organic synthesis for pharmaceuticals and fine chemicals.[2] Its bifunctional nature, with a reactive bromo group, makes it a versatile building block for introducing a six-carbon linker via nucleophilic substitution, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2]

Role as a PROTAC Linker

A significant and modern application of **Methyl 6-bromohexanoate** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][12] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7][13] The linker component, for which **Methyl 6-bromohexanoate** can be a precursor, is critical for connecting the target protein ligand and the E3 ligase ligand and for the formation of a stable ternary complex.[13]

The following diagram illustrates the general workflow of utilizing a linker precursor like **Methyl 6-bromohexanoate** in the synthesis of a PROTAC and the subsequent mechanism of action.

[Click to download full resolution via product page](#)

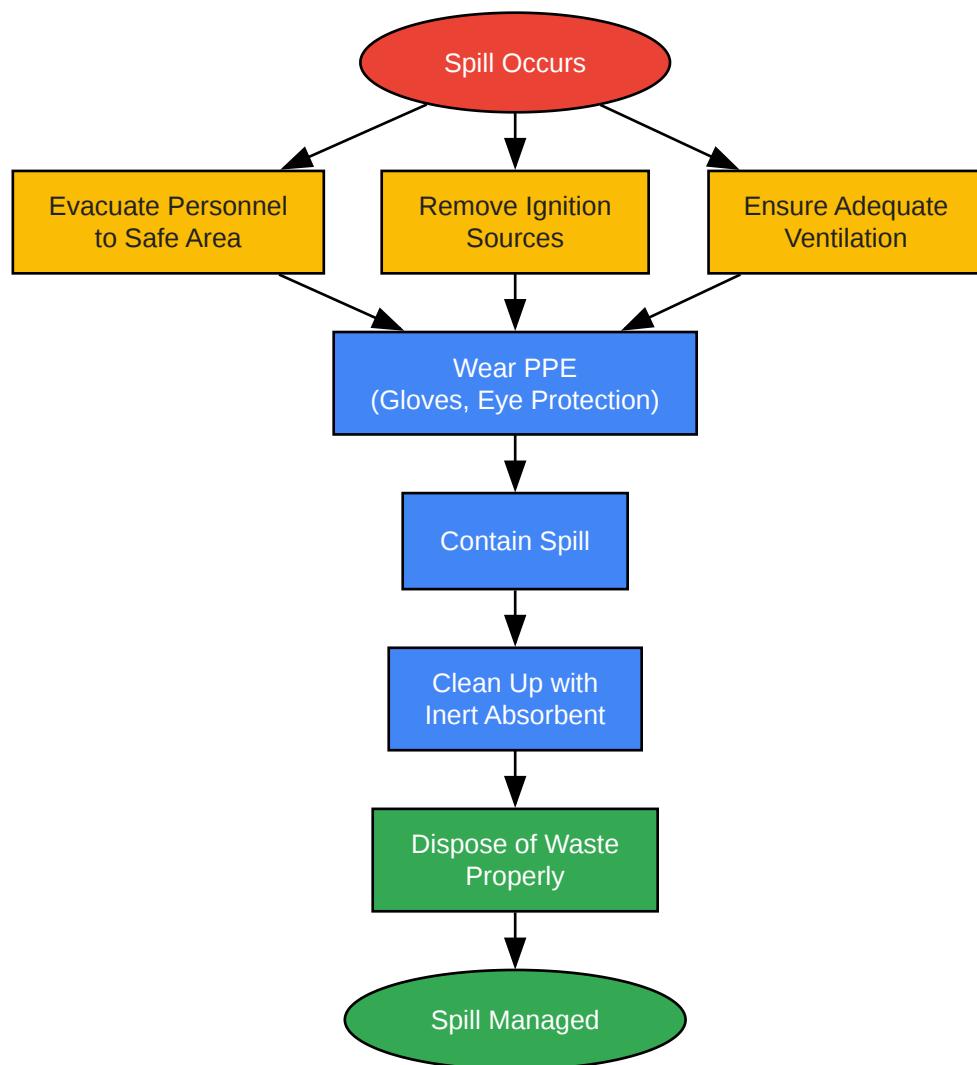
Caption: Workflow of PROTAC synthesis and mechanism of action.

Safety and Handling

Methyl 6-bromohexanoate is classified as a hazardous substance and requires careful handling in a well-ventilated area using appropriate personal protective equipment.[14]

Hazard Identification and Classification

The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[\[6\]](#)[\[14\]](#)


Hazard Class	Category	GHS Code
Skin Irritation	2	H315
Serious Eye Damage	1	H318
Specific target organ toxicity – single exposure	3	H335

Data sourced from multiple references.[\[6\]](#)[\[14\]](#)

Recommended Safety Precautions

- **Handling:** Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[\[14\]](#)
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers.[\[14\]](#)
- **First Aid (IF IN EYES):** Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[\[14\]](#)
- **First Aid (IF ON SKIN):** Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[\[14\]](#)

The following diagram outlines the logical steps to be taken in the event of an accidental release of **Methyl 6-bromohexanoate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for responding to a chemical spill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 14273-90-6,Methyl 6-bromohexanoate | lookchem [lookchem.com]
- 2. Methyl 6-bromohexanoate [myskinrecipes.com]

- 3. Methyl 6-bromohexanoate, CAS No. 14273-90-6 - iChemical [ichemical.com]
- 4. Methyl 6-bromohexanoate | 14273-90-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Methyl 6-bromohexanoate | 14273-90-6 [sigmaaldrich.com]
- 9. 14273-90-6|Methyl 6-bromohexanoate|BLD Pharm [bldpharm.com]
- 10. Synthonix, Inc > 14273-90-6 | Methyl 6-bromohexanoate [synthonix.com]
- 11. prepchem.com [prepchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-bromohexanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076898#methyl-6-bromohexanoate-cas-number-14273-90-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com